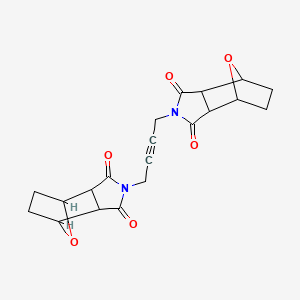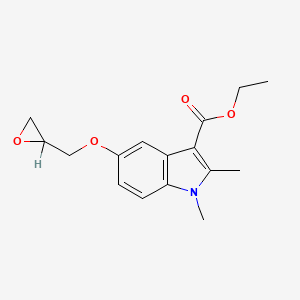
1,2-Dimethyl-5-(oxiranylmethoxy)-1H-indole-3-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-5-(oxiranylmethoxy)-1H-indole-3-carboxylic acid ethyl ester: is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an oxirane (epoxide) group, which is known for its high reactivity, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-5-(oxiranylmethoxy)-1H-indole-3-carboxylic acid ethyl ester typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Vilsmeier-Haack reaction, where the indole is treated with a formylating agent such as DMF and POCl3.
Esterification: The carboxylic acid group is then esterified using ethanol and a catalytic amount of sulfuric acid to form the ethyl ester.
Oxirane Formation: The oxirane group is introduced by reacting the hydroxyl group with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethyl-5-(oxiranylmethoxy)-1H-indole-3-carboxylic acid ethyl ester undergoes various types of chemical reactions:
Oxidation: The oxirane group can be oxidized to form diols using reagents like osmium tetroxide (OsO4).
Reduction: The compound can be reduced using hydrogenation catalysts to open the oxirane ring and form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Diols: Formed from the oxidation of the oxirane group.
Alcohols: Formed from the reduction of the oxirane group.
Substituted Indoles: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
1,2-Dimethyl-5-(oxiranylmethoxy)-1H-indole-3-carboxylic acid ethyl ester has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: Employed in the study of enzyme mechanisms and as a probe for biological pathways involving epoxide hydrolases.
Material Science: Utilized in the development of novel polymers and materials with unique properties due to the presence of the reactive oxirane group.
Mécanisme D'action
The mechanism of action of 1,2-Dimethyl-5-(oxiranylmethoxy)-1H-indole-3-carboxylic acid ethyl ester involves its interaction with biological molecules through the reactive oxirane group. This group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the modulation of biological pathways. The indole core can interact with various receptors and enzymes, influencing their activity and leading to diverse biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethyl-5-(hydroxymethoxy)-1H-indole-3-carboxylic acid ethyl ester: Similar structure but with a hydroxyl group instead of an oxirane.
1,2-Dimethyl-5-(methoxymethoxy)-1H-indole-3-carboxylic acid ethyl ester: Similar structure but with a methoxy group instead of an oxirane.
1,2-Dimethyl-5-(chloromethoxy)-1H-indole-3-carboxylic acid ethyl ester: Similar structure but with a chloro group instead of an oxirane.
Uniqueness
The presence of the oxirane group in 1,2-Dimethyl-5-(oxiranylmethoxy)-1H-indole-3-carboxylic acid ethyl ester makes it highly reactive and versatile in chemical synthesis. This reactivity allows for the formation of a wide range of derivatives, making it a valuable intermediate in medicinal chemistry and material science.
Propriétés
Numéro CAS |
76410-17-8 |
|---|---|
Formule moléculaire |
C16H19NO4 |
Poids moléculaire |
289.33 g/mol |
Nom IUPAC |
ethyl 1,2-dimethyl-5-(oxiran-2-ylmethoxy)indole-3-carboxylate |
InChI |
InChI=1S/C16H19NO4/c1-4-19-16(18)15-10(2)17(3)14-6-5-11(7-13(14)15)20-8-12-9-21-12/h5-7,12H,4,8-9H2,1-3H3 |
Clé InChI |
BXCQKWYCADEMTC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC3CO3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


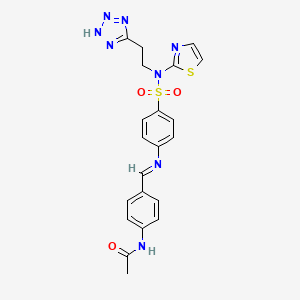
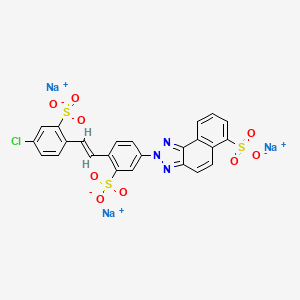

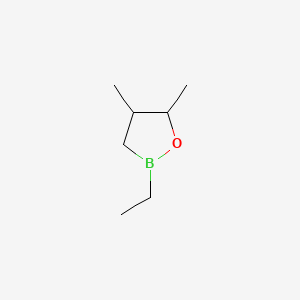
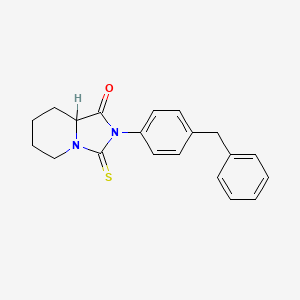
![2-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14452964.png)
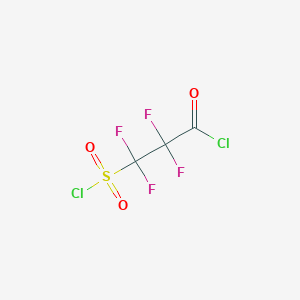
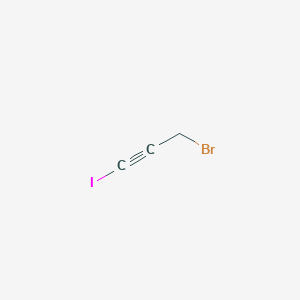
![2-(2,2,6-trimethyl-7-oxo-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)-1,2,4-triazine-3,5-dione](/img/structure/B14452982.png)
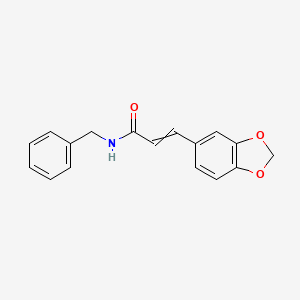
![N~2~-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine](/img/structure/B14453016.png)
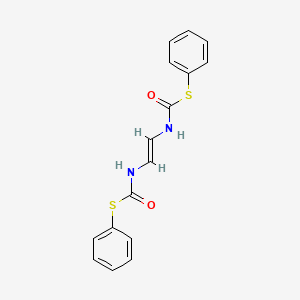
![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-N-[4-[[4-[[[4-[(2,5-dichlorophenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]benzoyl]amino]phenyl]-3-hydroxy-](/img/structure/B14453023.png)
